molecular formula C8H7N3O B2531662 4-(1H-1,2,3-triazol-1-yl)phenol CAS No. 68535-50-2

4-(1H-1,2,3-triazol-1-yl)phenol

Cat. No.: B2531662
CAS No.: 68535-50-2
M. Wt: 161.164
InChI Key: RSZRMXYZBCUXAL-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)phenol is an organic compound that features a phenol group substituted with a 1H-1,2,3-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both phenolic and triazole functionalities imparts unique chemical properties to this molecule, making it a versatile building block for the synthesis of more complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)phenol typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general procedure includes the following steps:

    Preparation of the Azide: The starting material, 4-iodophenol, is converted to 4-azidophenol using sodium azide in the presence of a copper catalyst.

    Cycloaddition Reaction: The azide is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones or hydroquinones.

    Reduction: Dihydrotriazoles.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

4-(1H-1,2,3-triazol-1-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)phenol
  • 4-(1H-imidazol-1-yl)phenol
  • 4-(1H-pyrazol-1-yl)phenol

Comparison

Compared to similar compounds, 4-(1H-1,2,3-triazol-1-yl)phenol exhibits unique properties due to the presence of the 1,2,3-triazole ring. This ring system provides enhanced stability and specific binding interactions with biological targets, making it a more effective inhibitor in certain biochemical pathways .

Properties

IUPAC Name

4-(triazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZRMXYZBCUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68535-50-2
Record name 4-(1H-1,2,3-triazol-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-[4-(benzyloxy)phenyl]-1H-1,2,3-triazole (200 mg, 0.8 mmol) was dissolved in 1.6 mL of a mixture of ethyl acetate and ethanol (1:1). The solution was degassed and purged with nitrogen. Palladium hydroxide (20% w/w on carbon, 55.9 mg, 0.08 mmol) was added and the reaction was degassed and purged with hydrogen three times. The hydrogenation was continued at room temperature under a hydrogen balloon overnight. The catalyst was removed by filtration through a plug of silica gel, which was washed thoroughly with acetone. Concentration afforded the product as white solid. LRMS calc: 161.1; obs: 162.2 (M+1).
Name
1-[4-(benzyloxy)phenyl]-1H-1,2,3-triazole
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55.9 mg
Type
catalyst
Reaction Step Two

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